3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one
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Overview
Description
3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one is a synthetic organic compound belonging to the furan family This compound is characterized by a furan ring substituted with chlorine, ethoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, such as a substituted butenolide, the furan ring is formed through cyclization reactions.
Introduction of Substituents: The chlorine, ethoxy, and methylsulfanyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while ethoxylation and methylsulfanylation can be carried out using ethyl alcohol and methylthiol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-ethoxy-4-(methylsulfanyl)furan-2(5H)-one: shares similarities with other substituted furans, such as:
Uniqueness
The unique combination of chlorine, ethoxy, and methylsulfanyl groups in this compound imparts distinct chemical properties, making it a valuable compound for research and industrial applications. Its reactivity and potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
62674-23-1 |
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Molecular Formula |
C7H9ClO3S |
Molecular Weight |
208.66 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-3-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9ClO3S/c1-3-10-7-5(12-2)4(8)6(9)11-7/h7H,3H2,1-2H3 |
InChI Key |
DMJJKSHJTJGAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=C(C(=O)O1)Cl)SC |
Origin of Product |
United States |
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